REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:10][C:9]([CH3:11])=[N:8][C:7]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])=[O:5])C.[OH-].[K+]>CO>[CH3:11][C:9]1[S:10][C:6]([C:4]([OH:5])=[O:3])=[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[CH3:18])[N:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)C)C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue diluted with water
|
Type
|
ADDITION
|
Details
|
acidified to about pH 1 by the addition of 6N HCl solution
|
Type
|
EXTRACTION
|
Details
|
The resultant solution was extracted with ethyl acetate (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=C(N1)C1=C(C=CC=C1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.61 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |